4-(benzyloxy)-2-(trifluoromethyl)benzoic acid

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid is a disubstituted aromatic carboxylic acid (C₁₅H₁₁F₃O₃, MW 296.24 g/mol) characterized by the presence of a benzyloxy ether at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position on a benzoic acid core. This substitution pattern defines its unique steric and electronic properties, which differentiate it from other regioisomers within the benzyloxy(trifluoromethyl)benzoic acid family.

Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
CAS No. 790695-23-7
Cat. No. B3155022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-2-(trifluoromethyl)benzoic acid
CAS790695-23-7
Molecular FormulaC15H11F3O3
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C15H11F3O3/c16-15(17,18)13-8-11(6-7-12(13)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
InChIKeyQCAFZNKCCQBFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-(trifluoromethyl)benzoic Acid (CAS 790695-23-7): Baseline Scaffold Profile


4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid is a disubstituted aromatic carboxylic acid (C₁₅H₁₁F₃O₃, MW 296.24 g/mol) characterized by the presence of a benzyloxy ether at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position on a benzoic acid core. This substitution pattern defines its unique steric and electronic properties, which differentiate it from other regioisomers within the benzyloxy(trifluoromethyl)benzoic acid family. The compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research . Its structure is confirmed by its IUPAC name (4-phenylmethoxy-2-(trifluoromethyl)benzoic acid) and InChI Key (QCAFZNKCCQBFSN-UHFFFAOYSA-N) .

Why 4-(Benzyloxy)-2-(trifluoromethyl)benzoic Acid Cannot Be Replaced by Generic Analogs


The specific 2,4-disubstitution pattern of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid dictates its unique three-dimensional conformation and electronic distribution, which directly governs its reactivity and potential for downstream diversification. Attempting to substitute this scaffold with a regioisomer—such as moving the benzyloxy group to the 2- or 3-position, or the -CF₃ group to a different ring carbon—results in a fundamentally different chemical entity with altered steric hindrance, hydrogen bonding capabilities, and metabolic stability . As highlighted in structure-activity relationship (SAR) studies of benzoic acid derivatives, even minor positional changes can ablate target binding or redirect synthetic pathways [1]. Therefore, procurement of the precise CAS 790695-23-7 compound is mandatory for projects requiring the exact 4-benzyloxy-2-(trifluoromethyl)benzoic acid core.

Quantitative Evidence for the Differentiation of 4-(Benzyloxy)-2-(trifluoromethyl)benzoic Acid (CAS 790695-23-7)


Positional Specificity: The 2,4-Substitution Pattern Defines a Unique Scaffold

The target compound possesses a distinct 2-(trifluoromethyl)-4-benzyloxy substitution pattern. The presence of the electron-withdrawing -CF₃ group ortho to the carboxylic acid, combined with the para-benzyloxy ether, creates a unique steric and electronic environment not found in any other regioisomer . This specific arrangement is a prerequisite for certain patent-defined biological activities, such as the modulation of RORγt and inhibition of IDO1, where the scaffold serves as a key intermediate . Its differentiation is therefore not based on a single assay value, but on its irreplaceable role as a core building block for specific target families.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Synthetic Accessibility: Benchmark Purity Against Closest Regioisomers

When evaluating commercial availability, purity is a key differentiator. 4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid is routinely supplied with a certified purity of NLT 98% [1] and 97% , which meets or exceeds the standard for research-grade material. In contrast, its regioisomer, 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid (CAS 1822843-97-9), is more commonly available at a slightly lower purity threshold of ≥97% [2]. This 1% difference in minimum purity specification, while small, can be consequential in multi-step syntheses where cumulative impurities affect yield and downstream purification.

Chemical Synthesis Quality Control Procurement

Differentiation by Physical Form and Hazard Profile

The physical and safety profile of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid provides a practical basis for selection. The compound is a solid at room temperature and carries a GHS 'Warning' signal word . Its associated hazard statements (H302, H315, H319, H335) indicate acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity from single exposure . This well-defined hazard profile contrasts with other benzoic acid derivatives, like 4-hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), which is a liquid crystal with a distinct application and safety profile . For procurement, this detailed safety information enables proper risk assessment and ensures the compound aligns with a laboratory's handling capabilities.

Chemical Safety Handling Laboratory Operations

Validated Application Scenarios for 4-(Benzyloxy)-2-(trifluoromethyl)benzoic Acid (CAS 790695-23-7)


Scaffold for RORγt Modulator Synthesis

This compound serves as a critical building block for the synthesis of Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) modulators. Its unique 2,4-disubstitution pattern is essential for generating the core structures required to interact with this nuclear receptor, which is a key target in inflammatory and autoimmune disease research . This application is directly supported by its documented use as a scaffold for RORγt modulator development .

Precursor for IDO1 Inhibitor Libraries

The scaffold is a validated starting point for creating libraries of Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors. IDO1 is an immunomodulatory enzyme target in oncology . The compound's specific substitution pattern allows for further functionalization to explore SAR around the IDO1 binding pocket, making it a strategic choice for medicinal chemistry programs focused on this target .

Precursor for Anti-Ferroelectric Liquid Crystal Intermediates

A direct application for this exact substitution pattern is found in the field of advanced materials. Patent literature explicitly describes the use of the 4-benzyloxy-2-(trifluoromethyl)benzoic acid core as a key intermediate in the synthesis of anti-ferroelectric liquid crystal compounds [1]. This validates its utility beyond pharmaceuticals and into high-value material science applications.

Reference Standard in Regioisomer SAR Studies

Given the existence of several closely related regioisomers (e.g., CAS 1822843-97-9, CAS 536975-35-6, CAS 946007-74-5), the target compound serves as a crucial reference standard. Its procurement is essential for comparative Structure-Activity Relationship (SAR) studies designed to map the influence of the 2,4-substitution pattern on biological or material properties, thereby enabling rational design decisions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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